molecular formula C12H17NOS B13251513 N-(4-methoxyphenyl)thian-4-amine

N-(4-methoxyphenyl)thian-4-amine

Cat. No.: B13251513
M. Wt: 223.34 g/mol
InChI Key: HTDDWXMHHZTSQO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)thian-4-amine is a synthetic organic compound with the molecular formula C12H17NOS and a molecular weight of 223.34 g/mol . It features a thian (tetrahydro-2H-thiopyran) core linked to a 4-methoxyphenyl group via an amine bridge. This structure places it within a class of tertiary diarylamines that are of significant interest in medicinal chemistry research. Structurally related compounds, specifically N-alkyl-N-arylpyridin-2-amines, have been identified as a novel class of potent tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors disrupt microtubule dynamics, which is critical for cell division, leading to the investigation of such compounds as potential anticancer agents . The discovery of related compounds with submicromolar cytotoxic activity against various human tumor cell lines highlights the research value of this chemical scaffold . Therefore, this compound serves as a valuable chemical intermediate or reference standard for researchers exploring new small-molecule therapeutics, particularly in the fields of oncology and cell biology. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)thian-4-amine

InChI

InChI=1S/C12H17NOS/c1-14-12-4-2-10(3-5-12)13-11-6-8-15-9-7-11/h2-5,11,13H,6-9H2,1H3

InChI Key

HTDDWXMHHZTSQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCSCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the Thian-4-amine Core

The formation of the central thian-4-amine scaffold is a critical step that can be achieved through several synthetic routes. These methods primarily involve the construction of the six-membered sulfur-containing ring (thiane) and the introduction of the amine functionality at the C-4 position.

Cyclization Reactions for Thiane (B73995) Ring Formation

The thiane ring, a tetrahydrothiopyran, can be synthesized through various cyclization strategies. These methods often start from acyclic precursors containing both sulfur and a reactive functional group that can facilitate ring closure. While direct synthesis of the thiane ring is less common than its oxygen analog, tetrahydropyran, similar principles of cyclization can be applied. For instance, intramolecular reactions of halo-sulfides or the cyclization of dithiols with appropriate electrophiles can be employed.

A common precursor for the thian-4-amine core is thian-4-one. The synthesis of substituted tetrahydro-4H-thiopyran-4-ones has been reported through various methods, including the reaction of ketones with formaldehyde (B43269) and sodium sulfide (B99878). This approach provides a versatile entry point to the thiane ring system, which can then be further functionalized.

Amination Reactions for Nitrogen Incorporation at the C-4 Position

With the thian-4-one precursor in hand, the introduction of the amine group at the C-4 position is typically achieved through reductive amination. This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Reductive amination is a widely used and efficient method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones. masterorganicchemistry.comlibretexts.org The reaction can be performed in a single step by treating the carbonyl compound with the amine in the presence of a suitable reducing agent. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is often crucial, with NaBH₃CN being particularly effective as it selectively reduces the iminium ion in the presence of the ketone. masterorganicchemistry.com

The general mechanism for the reductive amination of a ketone to a primary amine is depicted below:

Figure 1: General Mechanism of Reductive AminationGenerated mermaid

This versatile reaction allows for the efficient conversion of thian-4-one to thian-4-amine, providing the necessary core for the final product.

Synthesis of N-(4-methoxyphenyl)thian-4-amine via Amination or Coupling Reactions

Once the thian-4-amine core is synthesized, the final step involves the formation of the C-N bond between the thiane ring and the 4-methoxyphenyl (B3050149) group. This can be accomplished through several established methodologies.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAᵣ) is a potential pathway for the formation of the N-aryl bond. This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. In this context, thian-4-amine would act as the nucleophile, and a suitably activated 4-methoxyphenyl derivative, such as 1-fluoro-4-nitrobenzene, would be the substrate. However, for less activated aryl halides, such as 4-bromoanisole (B123540) or 4-fluoroanisole, this reaction often requires harsh conditions or the presence of a strong base. The efficiency of SNAᵣ reactions is highly dependent on the electronic nature of the aryl halide. nih.gov

Amine Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for the formation of C-N bonds. This reaction allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. To synthesize this compound, thian-4-amine could be coupled with an aryl halide such as 4-bromoanisole or 4-chloroanisole (B146269) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The general catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

Figure 2: Catalytic Cycle of Buchwald-Hartwig AminationGenerated mermaid

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with various biaryl phosphine ligands being developed to improve the efficiency and scope of the reaction.

Schiff Base Reduction Routes for Analogous Structures

An alternative and efficient one-pot method for the synthesis of this compound is through the direct reductive amination of thian-4-one with 4-methoxyaniline. In this approach, the ketone and the amine are reacted together in the presence of a reducing agent. The reaction proceeds through the in situ formation of a Schiff base (imine) intermediate, which is then immediately reduced to the desired secondary amine.

A theoretical study on the formation of a Schiff base between p-methoxyaniline and thiophene-2-carbaldehyde (B41791) suggests that the reaction proceeds through the formation of a carbinolamine intermediate, followed by dehydration to the Schiff base. eijppr.com The presence of the electron-donating methoxy (B1213986) group on the aniline (B41778) was found to be favorable for the reaction. eijppr.com The synthesis of a Schiff base from 4-methoxyaniline and 4-methoxybenzaldehyde (B44291) has been reported, demonstrating the feasibility of forming the imine intermediate. idosr.org

The subsequent reduction of the Schiff base can be achieved using various reducing agents, such as sodium borohydride. masterorganicchemistry.com This two-step, one-pot procedure is a highly practical and atom-economical approach to synthesizing N-aryl amines.

Table 1: Comparison of Synthetic Routes for N-Aryl Amines

Method Starting Materials Key Reagents Advantages Disadvantages
Nucleophilic Aromatic Substitution Amine, Activated Aryl Halide Strong Base Simple procedure Limited to activated substrates, harsh conditions may be needed
Buchwald-Hartwig Amination Amine, Aryl Halide/Triflate Palladium Catalyst, Ligand, Base Broad substrate scope, mild conditions Cost of catalyst and ligands, sensitivity to air and moisture

Optimization of Reaction Conditions and Synthetic Yields

Optimizing the synthesis of this compound is critical for achieving high yields and purity. This involves the careful selection of solvents, catalysts, temperature, and other reaction parameters to control the reaction kinetics and minimize side products.

The choice of solvent and catalyst system is paramount in the N-arylation of cyclic amines like thian-4-amine. Transition metal catalysts, particularly those based on palladium and copper, are widely employed to facilitate the formation of the C-N bond. numberanalytics.com

Palladium-catalyzed Buchwald-Hartwig amination is a prominent method. The catalyst system typically consists of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. numberanalytics.com The ligand plays a crucial role in stabilizing the metal center and facilitating the key steps of the catalytic cycle. numberanalytics.com Solvents for Buchwald-Hartwig reactions are often non-polar aromatic hydrocarbons like toluene (B28343) or ethers such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF). numberanalytics.comacsgcipr.orgacs.org Polar aprotic solvents can also be effective. numberanalytics.com The solvent choice can significantly impact reaction rates and even determine the success or failure of a coupling. acs.org For instance, in some systems, toluene has been identified as the optimal solvent for the amination of secondary cyclic amines, leading to high conversion rates. acs.org

Copper-catalyzed N-arylation, or Ullmann coupling, offers a valuable alternative, often favored for its lower cost. lookchem.com These reactions can be performed with or without ligands, although the use of ligands like amino acids or 1,3-diketones can enable milder reaction conditions. lookchem.com Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for copper-catalyzed N-arylation of various aromatic cyclic secondary amines. lookchem.comresearchgate.net

The interplay between the catalyst, ligand, and solvent is critical for optimizing the yield. Below is a table summarizing the effect of different catalyst and solvent systems on representative N-arylation reactions of cyclic secondary amines.

Table 1: Effect of Solvent and Catalyst on N-Arylation Yield of Cyclic Amines

Aryl Halide Amine Catalyst System Base Solvent Yield (%) Reference
Bromobenzene Morpholine [Pd(allyl)Cl]₂ / TrixiePhos NaOtBu Toluene >95 acs.org
Bromobenzene Morpholine [Pd(allyl)Cl]₂ / TrixiePhos NaOtBu 1,4-Dioxane ~90 acs.org
Iodobenzene Imidazole CuI Cs₂CO₃ DMSO 98 mdpi.com
4-Iodotoluene Indole CuI / L-proline K₃PO₄ DMSO 95 lookchem.com

Temperature is a critical parameter that directly influences the rate of N-arylation reactions. Generally, elevated temperatures increase reaction rates by providing the necessary activation energy for key steps like oxidative addition. numberanalytics.com Typical temperatures for Buchwald-Hartwig and Ullmann reactions range from room temperature to well over 100°C. mdpi.comlookchem.com

Pressure is not typically a primary variable in standard liquid-phase N-arylation reactions for synthesizing compounds like this compound. However, it becomes a significant factor in reactions involving gaseous reagents, such as the amination using ammonia, where pressure influences the concentration of the dissolved gas. epa.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and developing new, more efficient catalysts. For the synthesis of this compound via transition-metal-catalyzed N-arylation, mechanistic studies focus on identifying the key intermediates and the slowest, rate-determining step of the catalytic cycle.

The widely accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with three main stages: numberanalytics.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-methoxybromobenzene) to form an arylpalladium(II) complex. This step involves the cleavage of the carbon-halogen bond.

Amine Coordination and Deprotonation: The amine (thian-4-amine) coordinates to the arylpalladium(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido group, resulting in a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond of this compound and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The rate-determining step (RDS) of this cycle can vary depending on the specific reactants, ligand, and conditions. nih.gov Often, the initial oxidative addition of the aryl halide to the Pd(0) center is the slowest step. numberanalytics.com However, in other cases, particularly with different phosphine ligands, the final reductive elimination step can become rate-limiting. nih.govacs.org

Density Functional Theory (DFT) calculations and kinetic studies have been instrumental in understanding these nuances. For example, studies comparing different ligands have shown how their steric and electronic properties can alter the energy barriers of the different steps in the cycle, thereby changing the RDS. nih.govacs.org

Table 2: Influence of Ligand on the Rate-Determining Step in Buchwald-Hartwig Amination

Catalyst System Rate-Limiting Step Key Factor Reference
Pd-BrettPhos Oxidative Addition Steric hindrance and electronic structure favor this step being slower. nih.govacs.org
Pd-RuPhos Reductive Elimination The ligand's structure lowers the barrier for oxidative addition, making reductive elimination the slower step. nih.govacs.org

Transition metal catalysis is indispensable for the modern synthesis of aryl amines, including this compound. numberanalytics.comnih.gov Metals such as palladium, copper, and nickel provide reaction pathways with lower activation energies than traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope. numberanalytics.comrsc.org

The fundamental role of the transition metal is to act as a template, bringing the aryl halide and the amine together and facilitating the bond-forming reductive elimination step. numberanalytics.com The catalytic cycle, involving oxidative addition and reductive elimination, allows for the formation of C-N bonds under relatively mild conditions. rsc.org This has revolutionized the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and functional materials. nih.govacs.org

The development of sophisticated ligands, which fine-tune the electronic and steric properties of the metal center, has been a key driver of progress. numberanalytics.comnumberanalytics.com These ligands enhance catalytic activity, stability, and selectivity, enabling the coupling of previously challenging substrates and expanding the synthetic chemist's toolkit for constructing complex molecules. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In N-(4-methoxyphenyl)thian-4-amine, the aromatic protons of the methoxyphenyl group typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons (-OCH₃) are expected to resonate as a singlet further upfield.

The protons on the thian ring exhibit more complex splitting patterns due to spin-spin coupling with adjacent, non-equivalent protons. The protons on the carbons adjacent to the sulfur atom (C2 and C6) and the nitrogen atom (C3 and C5) will have distinct chemical shifts and coupling constants (J-values), which provide valuable information about their spatial relationships.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.80-7.10m-
Methoxy-H3.77s-
Thian-H (axial, C2, C6)2.80-2.95m-
Thian-H (equatorial, C2, C6)2.55-2.70m-
Thian-H (axial, C3, C5)2.00-2.15m-
Thian-H (equatorial, C3, C5)1.60-1.75m-
NH3.5-4.5br s-
Thian-H (C4)3.20-3.40m-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR for Carbon Skeleton and Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment. The carbon atoms of the aromatic ring in this compound will appear in the downfield region (δ 110-160 ppm). The carbon attached to the oxygen of the methoxy group is particularly deshielded.

The carbon atoms of the thian ring will have chemical shifts in the aliphatic region (δ 20-60 ppm). The chemical shifts of these carbons are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C (C-O)152.1
Aromatic C (C-N)141.9
Aromatic CH117.5
Aromatic CH114.8
Methoxy C55.7
Thian C (C4)51.5
Thian C (C3, C5)34.2
Thian C (C2, C6)28.9

Note: These are approximate values and can vary based on experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the thian ring, helping to trace the connectivity of the aliphatic chain. sdsu.eduresearchgate.net It would also confirm the coupling between ortho- and meta-protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.eduresearchgate.net For instance, the proton signal of the methoxy group would show a cross-peak with the methoxy carbon signal in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This technique is crucial for piecing together the entire molecular structure by connecting different fragments. sdsu.eduresearchgate.net For example, an HMBC spectrum would show a correlation between the NH proton and the carbons of the aromatic ring (C1' and C2'/C6'), as well as the C4 carbon of the thian ring. It would also show correlations between the methoxy protons and the C4' carbon of the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. researchgate.net Different functional groups absorb at characteristic frequencies, making FT-IR a powerful tool for functional group identification.

In the FT-IR spectrum of this compound, key absorption bands would include:

N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region.

C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

C-O stretch (aryl ether): A strong band around 1240 cm⁻¹.

C-N stretch: A band in the 1250-1350 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3350 - 3450
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1580 - 1610, 1490 - 1520
C-O (Aryl Ether)Stretching1230 - 1270
C-NStretching1280 - 1350

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing mode of the aromatic ring and the C-S stretching vibrations of the thian ring, which can be weak or absent in the FT-IR spectrum.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS)

Accurate Mass Determination and Molecular Formula Confirmation

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its molecular formula (C₁₂H₁₇NOS), is not available in published literature. This analysis is crucial for unequivocally verifying the elemental composition of the synthesized compound.

Fragmentation Pathway Analysis for Structural Insights

A detailed analysis of the fragmentation patterns of this compound under mass spectrometry conditions has not been publicly reported. Such a study would involve identifying the characteristic daughter ions formed, which helps in piecing together the molecule's structure and understanding the stability of its various chemical bonds.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

No single-crystal X-ray diffraction studies for this compound have been deposited in crystallographic databases. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing definitive data on bond lengths, bond angles, and the conformation of the thian and methoxyphenyl rings.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Without crystal structure data, an analysis of the intermolecular forces, such as hydrogen bonds, that govern the crystal packing of this compound is not possible. Consequently, a Hirshfeld surface analysis, which is used to visualize and quantify these non-covalent interactions within the crystal lattice, cannot be performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations would be the cornerstone of a computational investigation into N-(4-methoxyphenyl)thian-4-amine. Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately model the molecule.

Frontier Molecular Orbital (FMO) Theory and Electronic Transitions

The energies and shapes of the HOMO and LUMO are crucial for understanding the chemical reactivity and electronic properties of the molecule. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's stability and the energy required for electronic excitation. FMO analysis would provide insights into where the molecule is most likely to act as an electron donor or acceptor. Time-dependent DFT (TD-DFT) could further be used to predict the electronic absorption spectrum (UV-Vis), indicating the wavelengths of light the molecule is likely to absorb.

While the specific data for this compound is not available, the framework for such a computational study is well-defined. The future application of these theoretical methods would undoubtedly provide valuable insights into the structure, properties, and potential applications of this compound.

HOMO-LUMO Energy Gaps and Electronic Excitation Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability.

A smaller energy gap generally signifies that less energy is required to excite an electron from the ground state (HOMO) to an excited state (LUMO), indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap points to high stability and low reactivity. researchgate.net Computational analyses for related reactive molecules have reported energy gaps in the range of 3.69 eV. researchgate.net The HOMO-LUMO gap is a key factor in determining the molecule's electronic absorption and emission properties. The absorption of energy corresponding to this gap leads to electronic excitation, where an electron transitions from the HOMO to the LUMO.

ParameterEnergy (eV)Description
EHOMO-5.5 to -6.0Energy of the highest occupied molecular orbital; relates to the electron-donating ability of the molecule.
ELUMO-1.5 to -2.0Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability of the molecule.
Energy Gap (ΔE)3.5 to 4.0ELUMO - EHOMO; a key indicator of chemical reactivity and stability. researchgate.netresearchgate.net

Charge Transfer Characteristics within the Molecular Structure

The analysis of frontier orbitals also provides insight into intramolecular charge transfer (ICT) phenomena. nih.gov In molecules like this compound, the electron density of the HOMO is often localized on the electron-rich portions of the molecule, such as the methoxyphenylamine group. scispace.com The LUMO's electron density might be distributed over other parts of the molecular skeleton.

Upon electronic excitation, the movement of an electron from the HOMO to the LUMO results in a redistribution of charge density within the molecule. scispace.com This process constitutes an intramolecular charge transfer, which is a critical aspect of the molecule's photophysical behavior and has implications for its application in materials science and electronics.

Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis

MEP and Mulliken charge analyses are powerful computational tools for understanding the charge distribution and predicting the reactive behavior of a molecule.

Mapping of Electrostatic Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. tci-thaijo.org The map uses a color spectrum to denote different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential. These areas are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents areas with a neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine, identifying them as sites for electrophilic interaction. tci-thaijo.org Conversely, the hydrogen atom attached to the amine would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. tci-thaijo.org

Atomic Charge Distribution and Polarity

Table 2: Illustrative Mulliken Atomic Charges Note: The values in this table are hypothetical and serve to illustrate the expected charge distribution based on the principles of chemical bonding. They are not derived from specific published data for this compound.

AtomHypothetical Mulliken Charge (a.u.)Implication
O (in -OCH3)-0.55High negative charge, indicating a strongly electron-rich and nucleophilic center.
N (in -NH-)-0.70Significant negative charge, acting as a primary site for hydrogen bonding and electrophilic attack.
S (in thian ring)-0.15Mildly negative or near-neutral charge, contributing to the heterocycle's properties.
H (on N)+0.35Positive charge, making it an acidic proton and a hydrogen bond donor.
C (attached to O)+0.45Positive charge due to bonding with the highly electronegative oxygen atom.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the three-dimensional structure and stability of molecules.

Intermolecular Interactions in Condensed Phases

In the condensed phases (solid and liquid), the behavior of this compound will be governed by a variety of intermolecular forces. These interactions dictate the packing of molecules in a crystal lattice and the structure of the liquid state. The primary interactions expected for this compound include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The N-H group of the secondary amine is a hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors. The sulfur atom in the thian ring, with its lone pairs of electrons, can also participate as a weak hydrogen bond acceptor. Therefore, N-H···N, N-H···O, and potentially weak N-H···S hydrogen bonds are anticipated to be significant in determining the supramolecular structure.

Studies on related N-aryl amine compounds have demonstrated the prevalence of such interactions. For instance, in the crystal structure of N-(4-methoxyphenyl)thiourea, molecules are linked by N-H···O and N-H···S hydrogen bonds, forming a two-dimensional network. acs.org Similarly, investigations into N-(4-methoxyphenyl)-nitrobenzenesulfonamides revealed the presence of N-H···O hydrogen bonds, with the acceptor being either a sulfonyl oxygen or the methoxy oxygen, leading to different packing arrangements. acs.org The interplay between these different hydrogen bonding motifs will be crucial in the crystal packing of this compound.

Beyond hydrogen bonding, the polar nature of the C-N, C-O, and C-S bonds will give rise to dipole-dipole interactions, further contributing to the cohesion in the condensed phases. The aromatic ring also allows for π-π stacking interactions, which are common in compounds containing phenyl groups and contribute to the stability of the crystal structure.

A summary of potential intermolecular interactions is presented in Table 1.

Interaction TypeDonorAcceptorSignificance
Hydrogen BondingN-HN, O (methoxy), S (thian)High
Dipole-DipolePolar bonds (C-N, C-O, C-S)Polar bondsModerate
π-π StackingPhenyl ringPhenyl ringModerate
Van der WaalsAll atomsAll atomsHigh (collective)
Table 1: Potential Intermolecular Interactions in this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into conformational changes and interactions with the environment.

In solution, this compound is expected to exhibit significant conformational flexibility. The thian ring will likely exist predominantly in a chair conformation, which is the most stable conformation for six-membered saturated heterocyclic rings like cyclohexane (B81311) and its derivatives. scispace.comnih.gov However, boat or twist-boat conformations may exist in equilibrium, and the energy barrier between these forms can be explored through MD simulations.

The orientation of the N-(4-methoxyphenyl) group relative to the thian ring will also be a key dynamic feature. The bond connecting the nitrogen to the thian ring allows for rotation, and the methoxyphenyl group can also rotate relative to the nitrogen. These rotations will lead to a range of accessible conformations in solution. The chair conformation of the thian ring can have the N-(4-methoxyphenyl)amino substituent in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

MD simulations can quantify the relative energies of these different conformers and the free energy barriers for their interconversion. The solvent environment will play a crucial role in the conformational preferences, with polar solvents potentially stabilizing more polar conformers.

The amine functionality in this compound suggests that it will have a tendency to adsorb onto various material surfaces, particularly those with acidic sites or the ability to form hydrogen bonds. MD simulations can be employed to model the adsorption of this molecule on surfaces such as silica (B1680970), metal oxides, or carbon-based materials.

Studies on the adsorption of amine compounds on glass and silica surfaces have shown that the amine group can interact strongly with surface silanol (B1196071) (Si-OH) groups through hydrogen bonding. acs.orgresearchgate.net The adsorption of amines is a critical consideration in various applications, from chromatography to industrial processes. acs.orgresearchgate.net

MD simulations can provide an atomistic view of the adsorption process, revealing the preferred orientation of the molecule on the surface and the key interactions responsible for binding. For this compound, it is likely that the primary interaction with a silica surface would involve a hydrogen bond between the N-H group and a surface silanol group, or between a surface silanol and the nitrogen or oxygen atoms of the molecule. The orientation of the phenyl ring and the thian ring relative to the surface would also be influenced by weaker van der Waals interactions.

The strength of adsorption can be estimated from the interaction energy calculated during the simulation. This information is valuable for predicting the behavior of this compound in applications where surface interactions are important, such as in catalysis, sensing, or as a component in functional materials. The surface coverage and the presence of other molecules, such as water, can significantly influence the adsorption behavior. acs.orgnih.gov

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions on the Aryl and Thiane (B73995) Rings

The phenyl ring of N-(4-methoxyphenyl)thian-4-amine is substituted with two groups: a methoxy (B1213986) group (-OCH₃) and a secondary amino group (-NH-thiane). Both of these are powerful activating groups for electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609). This activation stems from the ability of the oxygen and nitrogen atoms to donate electron density to the aromatic ring through resonance. rsc.orgnih.gov

The methoxy and amino groups are ortho, para-directors, meaning they will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves on the aromatic ring. nih.govresearchgate.net In this compound, the para position relative to the amino group is already occupied by the methoxy group, and vice versa. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5) and ortho to the methoxy group (positions 2 and 6).

The directing effects of these two groups are synergistic. The secondary amine is generally a stronger activating group than the methoxy group. Thus, substitution is most likely to occur at the positions ortho to the amino group. However, steric hindrance from the bulky thiane ring may influence the regioselectivity, potentially favoring substitution at the less hindered ortho position.

Substituent Type Directing Effect
-NH-thianeActivatingortho, para
-OCH₃Activatingortho, para

This table summarizes the expected directing effects of the substituents on the aryl ring of this compound.

Nucleophilic substitution on the unsubstituted aryl ring is generally not feasible unless an electron-withdrawing group is present or under harsh reaction conditions. The thiane ring, being a saturated aliphatic-like heterocycle, is not susceptible to typical aromatic substitution reactions. Its reactivity is more akin to that of acyclic sulfides. amanote.com

Halogenation: Based on the directing effects discussed, halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) in a suitable solvent would be expected to yield mono- or di-halogenated products, with substitution occurring at the positions ortho to the amino group. Due to the high activation of the ring, the reaction would likely proceed rapidly, even without a Lewis acid catalyst. In the presence of excess halogenating agent, polysubstitution is possible.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a classic electrophilic aromatic substitution. For this compound, this reaction is predicted to introduce a nitro group (-NO₂) onto the aromatic ring, primarily at the positions ortho to the strongly activating amino group. However, the strongly acidic conditions of nitration can lead to protonation of the basic amino group, forming an anilinium ion. This protonated group is strongly deactivating and a meta-director, which could lead to a mixture of products. To achieve selective ortho-nitration, it is common practice to first protect the amino group, for example, by acylation.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, the reaction is expected to be directed to the ortho positions. However, the strong acidity can also lead to protonation of the amine. Studies on the sulfonation of anisole (B1667542) (methoxybenzene) show that the reaction is rapid and primarily yields the para-substituted product, with some ortho-isomer also formed. For this compound, with the para position blocked, sulfonation would be directed to the ortho positions.

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can readily undergo reactions at the nitrogen atom.

N-Alkylation: This reaction involves the substitution of the hydrogen on the nitrogen with an alkyl group. It can be achieved by treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This would convert the secondary amine into a tertiary amine.

N-Acylation: This is a common reaction for amines and involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylation is a robust and widely used transformation in organic synthesis.

Reaction Reagent Example Product Type
N-AlkylationMethyl iodide (CH₃I)Tertiary amine
N-AcylationAcetyl chloride (CH₃COCl)Amide

This table illustrates the expected outcomes of N-alkylation and N-acylation of this compound.

The sulfur atom in the thiane ring is in its lowest oxidation state and can be readily oxidized. Treatment with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like m-chloroperbenzoic acid (m-CPBA), would be expected to oxidize the sulfide (B99878) to a sulfoxide (B87167) (a compound containing a S=O group). The use of a stronger oxidizing agent, or an excess of the oxidizing agent, could lead to further oxidation to a sulfone (a compound with a SO₂ group). These oxidations increase the polarity of the molecule and can influence its biological properties.

Cyclization Reactions for Extended Fused Ring Systems

The presence of the reactive amino group and the activated aromatic ring in this compound provides opportunities for constructing more complex, fused heterocyclic systems. For example, intramolecular cyclization reactions could be envisioned. If a suitable electrophilic center is introduced onto the molecule, for instance, through N-alkylation with a reagent also containing a leaving group, the aromatic ring could act as a nucleophile to close a new ring.

Furthermore, reactions that involve both the amine and the ortho position of the aromatic ring are well-known for the synthesis of fused heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of new heterocyclic rings fused to the benzene ring. While specific examples for this compound are not documented, the general principles of heterocyclic synthesis suggest that it could be a valuable precursor for creating more complex molecular architectures.

Ring Expansion/Contraction Strategies

Detailed investigations into ring expansion or contraction strategies involving the thiane ring of this compound have not been reported in the reviewed literature. Methodologies for the ring expansion of smaller sulfur-containing heterocycles, such as thiiranes and thietanes, are known, often proceeding through nucleophilic or electrophilic ring-opening followed by cyclization. researchgate.netbeilstein-journals.org However, the application of these or similar strategies to the thiane ring system in the context of this compound is not described. Similarly, ring contraction reactions, such as the Favorskii rearrangement, are known for cycloalkanones but have not been documented for thian-4-amine derivatives.

Stereochemical Aspects of Reactions

The stereochemical aspects of reactions involving this compound are another area where specific research is lacking.

No methods for the enantioselective synthesis of chiral analogs of this compound have been published. The broader field of asymmetric synthesis offers various strategies for obtaining chiral amines, including the use of chiral auxiliaries, asymmetric hydrogenation, and biocatalytic methods like transaminases. nih.govgoogle.comresearchgate.netmdpi.comresearchgate.net For instance, transition metal-catalyzed asymmetric hydrogenation is a powerful tool for producing a wide range of chiral amines with high enantioselectivity. nih.gov Biocatalysis, particularly with transaminase enzymes, has also emerged as a highly efficient and environmentally friendly method for chiral amine synthesis. researchgate.net However, the application of these techniques to produce enantiomerically pure this compound or its analogs has not been reported.

There are no documented studies on achieving diastereoselective control in the derivatization of this compound. General principles of diastereoselective reactions often rely on the influence of existing stereocenters in the molecule to direct the formation of new stereocenters. While many diastereoselective reactions of amines and heterocyclic compounds are known, specific examples involving the title compound are absent from the current scientific literature.

Structure Property Relationships in a General Chemical Context

Influence of Substituent Effects on Molecular Conformation and Electronic Structure

The conformation of N-(4-methoxyphenyl)thian-4-amine is largely determined by the interplay of steric and electronic effects from its constituent parts. The thian ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation similar to cyclohexane (B81311) to minimize angular and torsional strain. libretexts.org The bulky N-(4-methoxyphenyl) group attached to the C4 position of the thian ring is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial steric interactions, which are energetically unfavorable. libretexts.org This preference ensures that the most stable conformer has the large substituent pointing away from the main ring structure.

The electronic structure is significantly influenced by the 4-methoxy substituent on the phenyl ring. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. libretexts.org This effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. libretexts.orgyoutube.com This increased electron density on the ring, in turn, influences the nitrogen atom of the amine. Theoretical studies on substituted anilines have shown that electron-donating groups can affect the planarity of the amino group and the C(aryl)-N bond length. In a related molecule, 4-Methoxy-N-(4-nitrobenzyl)aniline, the dihedral angle between the two benzene rings was found to be 57.8 (1)°, indicating significant twisting from a planar conformation. nih.gov A similar non-planar arrangement is expected for this compound around the C(aryl)-N bond.

Furthermore, crystal structure analysis of a similar compound, N-(4-methoxyphenyl)thiourea, shows a significant dihedral angle of 59.23 (4)° between the benzene ring and the thiourea (B124793) group, underscoring the tendency of such structures to adopt non-planar conformations. researchgate.net

Rational Design Principles for Analogs Based on Computational Insights

Computational chemistry provides powerful tools for the rational design of analogs of this compound. Methods like Density Functional Theory (DFT) can predict how structural modifications will impact the molecule's properties before synthesis is undertaken. mdpi.comresearchgate.net This predictive power allows for the systematic tuning of features to achieve desired chemical behaviors.

The electronic profile of this compound can be precisely tailored by altering the substituents on the aromatic ring. Computational studies on thiophene (B33073) and aniline (B41778) derivatives demonstrate that the nature of the substituent dictates the molecule's electronic characteristics, such as the HOMO-LUMO energy gap, which is crucial for chemical reactivity and stability. mdpi.com

Replacing the electron-donating methoxy group with an electron-withdrawing group, such as a nitro (-NO₂) or cyano (-CN) group, would drastically alter the electronic landscape. An electron-withdrawing group would decrease the electron density on the aromatic ring and the amine nitrogen, making them less susceptible to electrophilic attack. libretexts.org This would also lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and affecting the molecule's photophysical properties. Conversely, introducing additional electron-donating groups could further enhance the electron density of the aromatic system.

Table 1: Predicted Electronic Effects of Substituent Variation on the Phenyl Ring

Substituent at para-positionElectronic EffectPredicted Impact on Aromatic RingPredicted Impact on Amine Nitrogen
-OCH₃ (original)Electron-donating (Resonance)Increased electron densityIncreased basicity
-NO₂Electron-withdrawing (Resonance/Inductive)Decreased electron densityDecreased basicity
-ClElectron-withdrawing (Inductive), Weakly donating (Resonance)Net decrease in electron densityDecreased basicity
-CH₃Electron-donating (Inductive)Increased electron densityIncreased basicity

This table is based on established principles of substituent effects in aromatic systems. libretexts.org

Role of Heterocyclic Scaffolds in Specific Chemical Interactions and Recognition Processes

Heterocyclic scaffolds are fundamental building blocks in chemistry, providing a rigid or semi-rigid framework to orient functional groups in specific three-dimensional arrangements. nih.govnih.govresearchgate.net This spatial organization is crucial for molecular recognition, where a molecule selectively binds to another based on complementary shapes and chemical properties. The thian ring in this compound serves as such a scaffold.

The chemical structure of this compound presents several features that can participate in non-covalent interactions, which are the basis of molecular recognition.

Hydrogen Bonding: The secondary amine (-NH-) group is a potent hydrogen bond donor. The oxygen atom of the methoxy group and the sulfur atom of the thian ring possess lone pairs and can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the aliphatic methylene (B1212753) groups (-CH₂-) of the thian ring are hydrophobic and can engage in favorable interactions with nonpolar regions of a target molecule.

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking with other aromatic systems or cation-π interactions with positively charged species.

In a theoretical binding scenario, the thian ring could position the N-(4-methoxyphenyl) group to fit into a specific pocket. The amine hydrogen could then form a directed hydrogen bond with an acceptor site within that pocket, while the phenyl ring engages in hydrophobic or π-stacking interactions, collectively contributing to a stable binding event. The strategic arrangement of functional groups on a scaffold is a key principle in designing molecules with high affinity and specificity for a target. isct.ac.jp

The interaction of this compound with its environment is governed by its solubility and aggregation tendencies, which are dependent on the solvent. The molecule is amphiphilic, possessing both polar (amine, ether) and nonpolar (phenyl ring, thian ring) regions.

In polar protic solvents like water or ethanol, the amine and ether oxygen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, leading to favorable solvation. In aprotic polar solvents like DMSO or DMF, strong dipole-dipole interactions would predominate. In nonpolar solvents like hexane, the hydrophobic phenyl and thian components would drive solubility through van der Waals forces.

The balance of these interactions also influences aggregation. In aqueous environments, hydrophobic portions of the molecule may drive self-assembly to minimize contact with water, potentially forming aggregates where the phenyl and thian rings are sequestered in a core, and the polar groups face the solvent. acs.org In nonpolar solvents, aggregation could be driven by dipole-dipole interactions or hydrogen bonding between the amine and ether groups of different molecules. nih.gov Studies on saturated amines in nonpolar solvents have shown that hydrogen bonding and ion-pair aggregation can significantly affect their properties. caltech.edu

Table 2: Potential Intermolecular and Solvent Interactions

Molecular FeaturePotential Interaction TypeFavorable Solvent Type
Amine (-NH-)Hydrogen Bond Donor/AcceptorPolar Protic/Aprotic
Methoxy (-OCH₃)Hydrogen Bond AcceptorPolar Protic
Phenyl RingHydrophobic, π-π StackingNonpolar, Aromatic
Thian RingHydrophobic (van der Waals)Nonpolar

Advanced Applications in Chemical Sciences

Utilization as Precursors or Building Blocks in Complex Organic Synthesis

The strategic combination of a reactive secondary amine, a flexible saturated heterocyclic thiane (B73995) ring, and an electron-donating aromatic system makes N-(4-methoxyphenyl)thian-4-amine a promising starting material for the synthesis of diverse and complex molecular architectures.

Synthesis of Advanced Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of advanced heterocyclic systems are not yet widely reported in the literature, the reactivity of its constituent parts suggests significant potential. The secondary amine functionality is a key reactive site for the construction of new heterocyclic rings. For instance, related N-aryl amine compounds are known to undergo cyclization reactions to form a variety of nitrogen-containing heterocycles. The thiane ring itself can be a template for further functionalization or can participate in ring-transformation reactions.

The N-(4-methoxyphenyl)amino moiety is a well-established precursor for various heterocyclic structures. For example, derivatives like N-(4-methoxyphenyl)thiourea have been utilized in the synthesis of thiazole (B1198619) and triazine heterocycles. researchgate.net Similarly, 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide undergoes cobalt(II)-catalyzed cyclization to form 1,3,4-oxadiazole (B1194373) derivatives. nih.gov These examples highlight the utility of the N-(4-methoxyphenyl)amino group in constructing complex heterocyclic frameworks. The thiane portion of this compound introduces a flexible, non-aromatic, sulfur-containing ring, which could be exploited to create novel fused or spirocyclic heterocyclic systems with unique three-dimensional architectures. The synthesis of thiochroman-4-ones and their subsequent conversion to a variety of fused heterocycles like pyrazoles, imidazoles, and thiazoles demonstrates the versatility of sulfur-containing rings in heterocyclic synthesis. researchgate.net

Development of New Synthetic Methodologies

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. While specific methodologies developed using this compound as a key component are still emerging, its structure lends itself to exploration in several modern synthetic strategies. For example, the secondary amine is a potential substrate for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for forming carbon-nitrogen bonds. researchgate.net The development of efficient protocols for such reactions with sterically hindered or electronically diverse substrates is an ongoing area of research.

Furthermore, the presence of both a nucleophilic amine and a potentially oxidizable sulfur atom could be exploited in the development of novel cascade or multicomponent reactions. For instance, a domino Knoevenagel condensation–Michael addition reaction has been used to synthesize bis-tetronic acids from tetronic acid and 4-methoxybenzaldehyde (B44291), a component of the target molecule. mdpi.com The unique combination of functional groups in this compound could inspire the design of new domino reactions for the rapid construction of molecular complexity. The synthesis of cyclic amines through methods like N-heterocyclization of primary amines with diols or microwave-assisted cyclocondensation highlights the ongoing interest in developing efficient routes to nitrogen-containing rings. organic-chemistry.org

Potential in Materials Science

The electronic properties of the N-(4-methoxyphenyl)amino group, specifically its electron-donating nature, make this compound and its derivatives attractive candidates for various applications in materials science, particularly in optoelectronics and non-linear optics.

Design of Chromophores with Tunable Optical Properties

Chromophores are the parts of a molecule responsible for its color. The design of chromophores with tunable optical properties is a key area of research for applications such as dyes, sensors, and optical data storage. The N-(4-methoxyphenyl)amino group can act as a potent electron-donating group in donor-π-acceptor (D-π-A) chromophores. By pairing this donor with a suitable electron-accepting group through a π-conjugated bridge, it is possible to create molecules that absorb and emit light at specific wavelengths.

While direct studies on chromophores derived from this compound are limited, research on related structures provides valuable insights. For example, the development of an octupolar chromophore, tris(4′-nitrobiphenyl)amine, which features a triphenylamine (B166846) core, demonstrates the potential for creating molecules with large two-photon absorption cross-sections. researchgate.net The N-(4-methoxyphenyl)amino moiety is a key component of many high-performance chromophores. The thian ring in this compound could serve as a non-conjugated linker or an auxochromic group that could fine-tune the photophysical properties of the resulting chromophore.

Development of Hole-Transporting Materials for Optoelectronics

In optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells, hole-transporting materials (HTMs) play a crucial role in facilitating the efficient movement of positive charge carriers (holes). The N-(4-methoxyphenyl)amino group is a common building block in many successful HTMs due to its excellent hole-transporting properties and ability to form stable radical cations.

Several studies have highlighted the effectiveness of materials containing N,N-di(4-methoxyphenyl)aminophenyl units in perovskite solar cells. For instance, novel HTMs with two or four of these units on an ethene core have been synthesized and shown to achieve power conversion efficiencies comparable to the widely used spiro-OMeTAD. nih.govresearchgate.net The introduction of bulky, non-planar structures can help to prevent molecular aggregation, which is often detrimental to device performance. The thian-4-amine scaffold in this compound offers a unique three-dimensional and flexible core that could be functionalized to create novel, amorphous HTMs with high glass transition temperatures and good film-forming properties. Theoretical studies on triphenylamine derivatives with different π-linkers have shown that the choice of the linker can significantly influence the reorganization energy and electronic coupling, which are key parameters for efficient hole transport. frontiersin.org The thiane ring represents a novel, non-conjugated linker that could lead to HTMs with desirable properties.

MaterialCore StructurePCE (%)Reference
EtheneTTPAEthene12.77 nih.gov
Spiro-OMeTADSpirobifluorene13.28 nih.gov
M1Thieno[3,2-b]thiophene5.20 frontiersin.org

Table 1: Performance of selected hole-transporting materials in perovskite solar cells.

Non-linear Optical (NLO) Active Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and 3D optical data storage. Organic molecules with large hyperpolarizabilities, particularly those with strong electron donor and acceptor groups connected by a π-system, are of great interest for NLO applications. researchgate.net

Fundamental Studies in Surface Chemistry

The exploration of this compound in the realm of surface chemistry is a niche yet significant area of research. The unique structural characteristics of this compound, featuring a methoxyphenyl group, a secondary amine, and a sulfur-containing thian ring, suggest a complex and intriguing behavior at various interfaces. These studies are fundamental to understanding its potential applications in fields such as corrosion inhibition, catalysis, and molecular electronics, where surface interactions are paramount.

Elucidation of Adsorption Mechanisms on Metal Surfaces via Quantum Calculations

Detailed quantum chemical calculations to elucidate the adsorption mechanisms of this compound on specific metal surfaces are not extensively available in publicly accessible research. However, the principles of such studies would involve modeling the interaction between the molecule and a metal surface (e.g., copper, iron, or gold).

Theoretical investigations would typically employ Density Functional Theory (DFT) to determine the most stable adsorption configurations. Key parameters derived from these calculations would include adsorption energy, bond lengths between the molecule and the surface atoms, and the orientation of the molecule relative to the surface. It is hypothesized that the nitrogen and sulfur atoms in the thian ring, as well as the π-electrons of the aromatic ring, would be the primary sites for interaction with the metal surface. The lone pair electrons on the nitrogen and sulfur atoms could form coordinate bonds with the vacant d-orbitals of the metal, leading to chemisorption. The methoxy (B1213986) group could further influence the adsorption geometry and electronic properties of the interface.

Table 1: Hypothetical Quantum Calculation Parameters for Adsorption of this compound on a Metal Surface

ParameterDescriptionHypothetical Value Range
Adsorption Energy (E_ads)The energy released upon adsorption of the molecule on the metal surface. A more negative value indicates stronger adsorption.-1.5 to -3.0 eV
N-Metal Bond DistanceThe distance between the nitrogen atom of the amine group and the nearest metal surface atom.2.0 to 2.5 Å
S-Metal Bond DistanceThe distance between the sulfur atom of the thian ring and the nearest metal surface atom.2.2 to 2.8 Å
Adsorption HeightThe vertical distance of the molecule's center of mass from the metal surface.2.5 to 3.5 Å
Charge TransferThe amount of electronic charge transferred between the molecule and the metal surface upon adsorption.0.1 to 0.5 e⁻

Note: The values in this table are hypothetical and would require specific quantum chemical calculations for validation.

Molecular Interactions at Interfaces

At a liquid-solid interface, for instance, the amphiphilic nature of the molecule could lead to the formation of organized structures. The aromatic methoxyphenyl group would likely exhibit hydrophobic characteristics, while the amine and thian moieties could engage in hydrogen bonding or other polar interactions with the solvent or a polar solid surface.

At the air-water interface, it is plausible that this compound would form a monolayer with the hydrophobic methoxyphenyl groups oriented towards the air and the more polar amine and thian functionalities interacting with the water subphase. The study of such monolayers using techniques like Langmuir-Blodgett troughs could provide valuable insights into the molecular packing and orientation at the interface.

The interactions within a crystalline solid of this compound would involve a network of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the amine group. Understanding these interactions is crucial for predicting the crystal packing and the resulting material properties.

Table 2: Potential Intermolecular and Interfacial Interactions of this compound

Interaction TypeParticipating MoietiesSignificance
Van der Waals ForcesAromatic ring, alkyl chain of thianContribute to overall cohesion and packing in condensed phases.
Dipole-Dipole InteractionsMethoxy group, C-N and C-S bondsInfluence the orientation of molecules at interfaces and in the solid state.
Hydrogen BondingAmine (N-H) as donor, Oxygen (methoxy) or Sulfur (thian) as potential acceptorsCan lead to the formation of specific supramolecular structures.
π-π StackingPhenyl rings of adjacent moleculesImportant for the stability of self-assembled layers and crystal packing.
Molecule-Surface BondingNitrogen/Sulfur lone pairs with metal orbitalsGoverns the adsorption on metallic surfaces.

An exploration of the chemical compound This compound reveals significant potential for future research, particularly in the realms of sustainable synthesis, advanced analytical techniques, computational design, and novel chemical transformations. This article delineates key areas for future investigation, structured to provide a roadmap for subsequent studies on this and related heterocyclic compounds.

Future Research Directions and Unexplored Avenues

The following sections outline promising future research directions concerning N-(4-methoxyphenyl)thian-4-amine, focusing on innovative and forward-looking scientific inquiries.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.